molecular formula C10H20ClNO3 B13656212 3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride

3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride

Cat. No.: B13656212
M. Wt: 237.72 g/mol
InChI Key: IVNSHVYSZZVVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of an organic solvent and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications in various fields of research.

Properties

Molecular Formula

C10H20ClNO3

Molecular Weight

237.72 g/mol

IUPAC Name

3-methyl-2-(oxan-4-ylamino)butanoic acid;hydrochloride

InChI

InChI=1S/C10H19NO3.ClH/c1-7(2)9(10(12)13)11-8-3-5-14-6-4-8;/h7-9,11H,3-6H2,1-2H3,(H,12,13);1H

InChI Key

IVNSHVYSZZVVDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC1CCOCC1.Cl

Origin of Product

United States

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